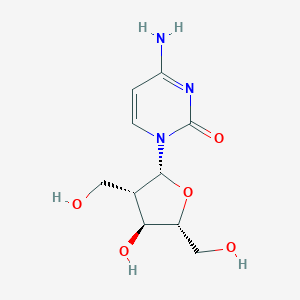
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine, also known as DASPMI, is a synthetic xanthine derivative that has been extensively studied for its potential biological and pharmacological applications. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5) and has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine involves the inhibition of PDE5, which is responsible for the breakdown of cGMP. By inhibiting PDE5, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine increases the levels of cGMP, which in turn leads to vasodilation and increased blood flow. This mechanism of action has potential applications in the treatment of various cardiovascular and pulmonary diseases.
Biochemical and Physiological Effects:
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine has been shown to have various biochemical and physiological effects. It has been shown to have potent inhibitory effects on PDE5, resulting in increased levels of cGMP and vasodilation. It has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine is its potent inhibitory effects on PDE5, which makes it a promising candidate for the treatment of various cardiovascular and pulmonary diseases. However, one of the limitations of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine is its relatively complex synthesis method, which may limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine. One potential direction is the development of more efficient synthesis methods for (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine, which could increase its availability for lab experiments. Another potential direction is the study of the anti-inflammatory and antioxidant effects of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to explore the potential applications of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine in the treatment of various cardiovascular and pulmonary diseases.
Synthesemethoden
The synthesis of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form 3,4-dimethoxyphenylacetonitrile, which is then reacted with ethyl acetoacetate to form 3,4-dimethoxyphenyl-3-buten-2-one. This intermediate is then reacted with methylamine to form (E)-methyl 3-(3,4-dimethoxystyryl)-2-oxo-2,3-dihydro-1H-xanthene-8-carboxylate, which is then reacted with allyl bromide to form (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine.
Wissenschaftliche Forschungsanwendungen
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine has been studied extensively for its potential biological and pharmacological applications. It has been shown to have potent inhibitory effects on PDE5, which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. The inhibition of PDE5 by (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine results in increased levels of cGMP, which in turn leads to vasodilation and increased blood flow. This has potential applications in the treatment of various cardiovascular and pulmonary diseases, including pulmonary arterial hypertension and erectile dysfunction.
Eigenschaften
CAS-Nummer |
155814-28-1 |
|---|---|
Produktname |
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine |
Molekularformel |
C22H24N4O4 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-bis(prop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C22H24N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h6-11,14H,1-2,12-13H2,3-5H3/b11-9+ |
InChI-Schlüssel |
MAOSHAJGFFNTGN-PKNBQFBNSA-N |
Isomerische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)C=CC3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)C=CC3=CC(=C(C=C3)OC)OC |
Synonyme |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)-1, 3-di-2-propenyl-7-methyl-, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



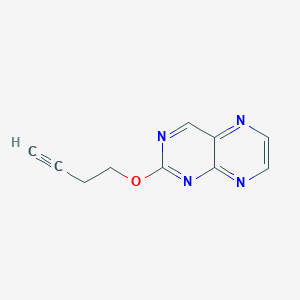


![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)


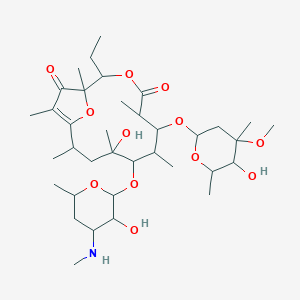
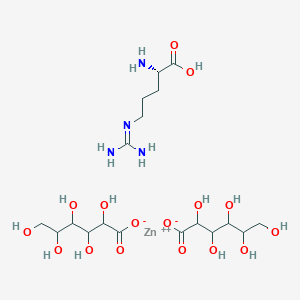
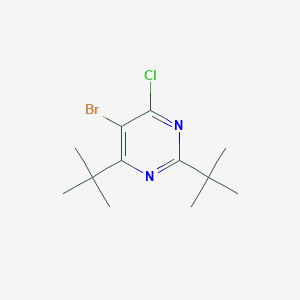

![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
